2-(Naphthalen-2-ylsulfonyl)naphthalene-1,4-diol
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Overview
Description
2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two naphthalene rings, one of which is substituted with a sulfonyl group at the 2-position and a hydroxyl group at the 1,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol typically involves the reaction of 1,4-naphthoquinone with naphthalene-2-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. For example, as an inhibitor of FabH, the compound binds to the active site of the enzyme, preventing the catalysis of fatty acid biosynthesis. This inhibition disrupts the growth and proliferation of bacteria, making it a potential candidate for antibacterial therapies .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4-diol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group but lacks the hydroxyl groups, affecting its solubility and reactivity.
2-naphthalenesulfonic acid: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
Uniqueness
2-(naphthalen-2-ylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both sulfonyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C20H14O4S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfonylnaphthalene-1,4-diol |
InChI |
InChI=1S/C20H14O4S/c21-18-12-19(20(22)17-8-4-3-7-16(17)18)25(23,24)15-10-9-13-5-1-2-6-14(13)11-15/h1-12,21-22H |
InChI Key |
NEXUTBMTXKQNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=C(C4=CC=CC=C4C(=C3)O)O |
Origin of Product |
United States |
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